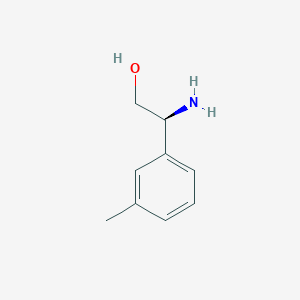

(S)-2-Amino-2-(m-tolyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-(3-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-3-2-4-8(5-7)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJLTGSKFNJQCZ-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (S)-2-Amino-2-(m-tolyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-2-(m-tolyl)ethanol, a chiral amino alcohol, is a molecule of significant interest in synthetic organic chemistry and pharmaceutical development. Its structural motif, featuring a stereocenter bearing both an amino and a hydroxyl group, as well as a tolyl moiety, makes it a valuable building block for the synthesis of a diverse range of bioactive molecules and chiral ligands. Understanding the fundamental physical properties of this compound is paramount for its effective use in research and development, enabling informed decisions in reaction design, purification, formulation, and analytical method development.

This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by experimental data and established analytical protocols. The information presented herein is intended to serve as a vital resource for researchers and scientists engaged in the handling and application of this versatile chiral compound.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is provided below.

| Property | Value | Source(s) |

| CAS Number | 1026230-99-8 | [1][2][3] |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | 85-87 °C | |

| Boiling Point (Predicted) | 300.9 ± 27.0 °C at 760 mmHg | |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |

Elucidation of Physical Properties: Methodologies and Insights

Solubility Profile

The solubility of a compound is a critical parameter that dictates its handling, reactivity in different solvent systems, and purification strategies. While specific quantitative solubility data for this compound in a range of solvents is not extensively published, a general understanding can be derived from the behavior of similar amino alcohols.

Theoretical Considerations: The presence of both a polar amino group and a hydroxyl group suggests that this compound will exhibit some solubility in polar protic solvents like water and alcohols through hydrogen bonding. The aromatic tolyl group, however, introduces a nonpolar character, which may limit its aqueous solubility and enhance its solubility in organic solvents.

Experimental Protocol for Solubility Determination:

A standardized method for determining the solubility of a solid compound involves the following steps:

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, isopropanol, dichloromethane, ethyl acetate, hexane).

-

Equilibrium Method:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

-

Quantification:

-

Evaporate the solvent from the supernatant and weigh the remaining solid.

-

Alternatively, analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

-

Data Expression: Express the solubility as g/100 mL or mg/mL of the solvent at the specified temperature.

Diagram of the Solubility Determination Workflow:

Caption: Workflow for determining the solubility of a solid compound.

Optical Rotation: A Hallmark of Chirality

As a chiral molecule, this compound rotates the plane of polarized light. The specific rotation is a fundamental physical constant for a chiral compound and is essential for confirming its enantiomeric purity.

Causality in Experimental Choice: The magnitude and direction of optical rotation are dependent on the concentration of the sample, the path length of the light, the wavelength of the light source (typically the sodium D-line at 589 nm), the temperature, and the solvent. Therefore, it is crucial to control these parameters to obtain a reproducible and meaningful specific rotation value.

Experimental Protocol for Polarimetry:

-

Sample Preparation:

-

Accurately weigh a known amount of this compound.

-

Dissolve the sample in a specific volume of a suitable solvent (e.g., methanol or ethanol) to achieve a known concentration (c), typically expressed in g/100 mL.

-

-

Instrument Calibration: Calibrate the polarimeter using a blank (the pure solvent).

-

Measurement:

-

Fill the polarimeter cell of a known path length (l), typically in decimeters (dm), with the sample solution, ensuring no air bubbles are present.

-

Measure the observed optical rotation (α) at a constant temperature (T), usually 20 or 25 °C, and a specific wavelength (λ), commonly 589 nm.

-

-

Calculation of Specific Rotation ([α]ᵟᵀ): [α]ᵟᵀ = α / (l × c)

Diagram of the Polarimetry Workflow:

Caption: Workflow for measuring specific optical rotation.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity and purity of this compound. While specific spectra for this compound are often proprietary, the expected spectral features can be predicted based on its structure. Commercial suppliers often indicate the availability of comprehensive analytical data, including NMR, HPLC, and LC-MS.[2][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to provide key information about the number and connectivity of protons in the molecule.

-

Aromatic Protons: Signals in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the four protons on the m-tolyl group. The splitting pattern will be complex due to their meta-substitution.

-

Methine Proton (-CH(NH₂)-): A multiplet for the proton attached to the chiral center, coupled to the adjacent methylene protons.

-

Methylene Protons (-CH₂OH): A multiplet for the two protons of the methylene group adjacent to the hydroxyl group.

-

Methyl Protons (-CH₃): A singlet in the aliphatic region (around δ 2.3 ppm) for the three protons of the tolyl methyl group.

-

Amine and Hydroxyl Protons (-NH₂ and -OH): Broad singlets that are exchangeable with D₂O. Their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm).

-

Chiral Carbon (-CH(NH₂)-): A signal for the carbon atom of the stereocenter.

-

Methylene Carbon (-CH₂OH): A signal for the carbon of the methylene group.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region (around δ 20-25 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will reveal the presence of key functional groups.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H Stretch: One or two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-H Stretch (Aromatic and Aliphatic): Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.

-

N-H Bend: A band around 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak ([M]⁺): A peak corresponding to the molecular weight of the compound (151.21 m/z).

-

Fragmentation: Common fragmentation patterns for amino alcohols include the loss of water (H₂O), cleavage adjacent to the amino group (alpha-cleavage), and fragmentation of the aromatic ring.

Conclusion

This technical guide has detailed the key physical properties of this compound and provided standardized protocols for their experimental determination. A thorough understanding and application of this information are crucial for the successful utilization of this important chiral building block in scientific research and drug development. While some specific experimental data remains to be broadly published, the methodologies and expected values presented here offer a solid foundation for researchers working with this compound.

References

- 1. 1026230-99-8|this compound|BLD Pharm [bldpharm.com]

- 2. 1026230-99-8 | this compound | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 3. This compound | 1026230-99-8 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

Introduction: The Strategic Value of Chiral Amino Alcohols

An In-Depth Technical Guide to (S)-2-Amino-2-(m-tolyl)ethanol

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development. It provides a detailed exploration of this compound (CAS No. 1026230-99-8), a chiral amino alcohol of significant interest as a versatile building block in medicinal chemistry. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of the compound's properties, synthesis, analysis, and potential applications.

Chiral amino alcohols are a privileged class of organic compounds, forming the structural core of countless natural products and active pharmaceutical ingredients (APIs).[1][2] Their stereochemistry is frequently a critical determinant of biological activity, making the synthesis of enantiomerically pure amino alcohols a cornerstone of modern drug discovery.[1][3][4][5] The specific three-dimensional arrangement of the amine and alcohol functionalities dictates the molecule's interaction with chiral biological targets like enzymes and receptors, which is fundamental to a drug's efficacy and safety profile.[1] this compound, with its defined stereocenter and aromatic moiety, represents a valuable synthon for creating complex molecular architectures.

Molecular Profile and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is foundational to its application in synthesis and development.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data Summary:

The following table summarizes the key physicochemical properties of this compound. These parameters are crucial for predicting its behavior in various solvents, its potential for crossing biological membranes, and for developing analytical methods.

| Property | Value | Source |

| CAS Number | 1026230-99-8 | [6][7][8][9][10] |

| Molecular Formula | C₉H₁₃NO | [6][10][11] |

| Molecular Weight | 151.21 g/mol | [6][10][11] |

| InChI Key | RJJLTGSKFNJQCZ-SECBINFHSA-N | [6][12] |

| SMILES | CC1=CC(CO)=CC=C1 | [6] |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | [6][11] |

| logP (Predicted) | 0.49 - 1.63 | [6][11] |

| Hydrogen Bond Donors | 2 | [6][11] |

| Hydrogen Bond Acceptors | 2 | [6][11] |

| Rotatable Bonds | 2 | [6][11] |

| Physical Form | Solid | [12] |

| Storage Temperature | 2-8°C, protect from light | [10][12] |

Synthesis and Chiral Control

The enantioselective synthesis of chiral amino alcohols is a well-established field, with several robust strategies available.[3] For this compound, a highly effective and common approach is the asymmetric reduction of the corresponding α-amino ketone. This method is favored for its high stereoselectivity and operational simplicity.[1]

Proposed Synthetic Pathway: Asymmetric Reduction

The logic behind this choice is the availability of powerful and selective chiral reducing agents or catalysts that can convert a prochiral ketone into a specific enantiomer of the alcohol with high fidelity.

Caption: Asymmetric reduction of a prochiral ketone to yield the chiral amino alcohol.

Detailed Experimental Protocol (Representative)

This protocol describes a validated method for the asymmetric reduction of an α-amino ketone, adapted for the synthesis of the title compound.

-

Reactor Setup: A 250 mL, three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is dried in an oven and cooled under a stream of dry nitrogen.

-

Catalyst Preparation: Anhydrous tetrahydrofuran (THF, 100 mL) is added to the flask. The chiral catalyst, for example, (R)-2-Methyl-CBS-oxazaborolidine (1.0 equivalent), is added, and the solution is cooled to 0 °C.

-

Reducing Agent Addition: A solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 1.2 equivalents) in THF is added dropwise to the catalyst solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

Substrate Addition: The α-amino ketone substrate, 2-amino-1-(m-tolyl)ethanone hydrochloride (1.0 equivalent), is dissolved in anhydrous THF and added dropwise to the reaction mixture over 30 minutes.[1] The hydrochloride salt is typically neutralized in situ or prior to the reaction.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-4 hours).[1]

-

Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol (20 mL) at 0 °C to decompose any excess borane.[1]

-

Workup: The mixture is warmed to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate (150 mL) and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically pure this compound.[1]

-

Analysis: The final product's identity and purity are confirmed by NMR, MS, and IR. The enantiomeric excess (ee) is determined using chiral HPLC analysis.[1]

Analytical Characterization

Rigorous analytical chemistry is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Summary of Expected Analytical Data:

| Technique | Expected Results and Interpretation |

| ¹H NMR | Signals corresponding to aromatic protons (m-tolyl group), a methine proton adjacent to the amino and hydroxyl groups, methylene protons of the CH₂OH group, the methyl group on the aromatic ring, and exchangeable protons from the -NH₂ and -OH groups. Chemical shifts and coupling patterns will confirm the connectivity. |

| ¹³C NMR | Distinct signals for the aromatic carbons (including the quaternary carbon attached to the methyl group), the chiral methine carbon (-CH(NH₂)-), the methylene carbon (-CH₂OH), and the methyl carbon. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z corresponding to the molecular weight (151.21), confirming the elemental composition. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H and N-H stretching (broad, in the 3200-3500 cm⁻¹ region), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-O stretching (alcohol). |

| Chiral HPLC | Using a suitable chiral stationary phase (e.g., cellulose or amylose-based), a single major peak should be observed, allowing for the quantification of enantiomeric excess (ee) to be >99%. |

Applications in Drug Discovery and Development

This compound is not just a molecule but a strategic tool for the medicinal chemist. Its structural motifs—a primary chiral amine, a primary alcohol, and a substituted aromatic ring—make it a versatile starting point for synthesizing more complex drug candidates.

Role as a Chiral Synthon:

Chiral 1,2-amino alcohols are foundational components in a wide array of pharmaceuticals.[2][4][5] The primary amine and alcohol groups serve as handles for further chemical modifications, allowing for the construction of diverse molecular libraries.

Caption: Potential synthetic applications of this compound.

-

Synthesis of Chiral Ligands: The vicinal amino alcohol moiety is ideal for creating bidentate ligands, such as those used in asymmetric catalysis, which are critical for the large-scale, enantioselective synthesis of other drug molecules.[2][13]

-

Formation of Oxazoline Rings: This compound is a direct precursor to chiral oxazolines, a key component in widely used BOX (bisoxazoline) and PyBOX ligands.[13]

-

Scaffold for Bioactive Molecules: The m-tolyl group can engage in hydrophobic or π-stacking interactions within a biological target, while the amino and alcohol groups provide hydrogen bonding opportunities. This combination is common in receptor antagonists and enzyme inhibitors.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any laboratory chemical. The following information is compiled from supplier safety data.

GHS Hazard Classification:

Hazard Statements:

-

H332: Harmful if inhaled.[6]

Precautionary Statements:

-

P261 & P264: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.[12][14]

-

P270 & P271: Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area.[15][16]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[14][15]

-

P301+P312 & P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[15]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[12]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[14]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

-

P403+P233 & P405: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[14][17]

-

P501: Dispose of contents/container to an approved waste disposal plant.[12][14]

Handling and Storage:

-

Handle in a well-ventilated area or under a chemical fume hood.[16]

-

Avoid contact with skin, eyes, and clothing.[18]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[16]

-

Store at 2-8°C, protected from light, as recommended by suppliers.[10][12]

References

- BenchChem. (2025). Discovery and synthesis of chiral amino alcohols. Benchchem.

- Unknown Author. (2023, October 12).

- Tong, F., et al. (2022, January 5). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli.

- Unknown Author. (2018, July 24).

- Tong, F., et al. (2022, January 4). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli.

- Sigma-Aldrich. (2025, November 6).

- Fisher Scientific Chemicals, Inc. (2009, September 22).

- Sigma-Aldrich. (2024, August 7).

- Ambeed.com. 1026230-99-8 | this compound.

- ChemWhat. (S)-b-AMino-3-Methyl-benzeneethanol | 1026230-99-8.

- ChemScene. 1094627-41-4 | 2-Amino-2-(o-tolyl)ethanol.

- Carl ROTH.

- ChemExpress. CAS 1026230-99-8 | this compound.

- Sigma-Aldrich. This compound.

- Sigma-Aldrich. This compound | 1026230-99-8.

- ChemShuttle. This compound;CAS No.:1026230-99-8.

- BLDpharm. 1026230-99-8|this compound.

- Chemos GmbH&Co.KG.

- Unknown Author. (2022, May 24). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. NIH.

- Sigma-Aldrich. This compound.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 4. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 6. 1026230-99-8 | this compound | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 7. (S)-b-AMino-3-Methyl-benzeneethanol | 1026230-99-8 [chemicalbook.com]

- 8. This compound | 1026230-99-8 [sigmaaldrich.com]

- 9. chemshuttle.com [chemshuttle.com]

- 10. 1026230-99-8|this compound|BLD Pharm [bldpharm.com]

- 11. chemscene.com [chemscene.com]

- 12. This compound | 1026230-99-8 [sigmaaldrich.com]

- 13. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. chemos.de [chemos.de]

- 18. carlroth.com:443 [carlroth.com:443]

An In-depth Technical Guide to (S)-2-Amino-2-(m-tolyl)ethanol: Properties, Synthesis, and Chiral Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (S)-2-amino-2-(m-tolyl)ethanol, a chiral amino alcohol of significant interest in synthetic and medicinal chemistry. We will delve into its core physicochemical properties, explore a robust methodology for its enantioselective synthesis, and detail the analytical procedures required to validate its stereochemical integrity. The overarching goal is to equip researchers with the foundational knowledge and practical protocols necessary to effectively utilize this valuable chiral building block.

Core Molecular Profile

This compound is a chiral molecule belonging to the 1,2-amino alcohol family. This structural class is a privileged motif in medicinal chemistry, appearing in numerous natural products and FDA-approved pharmaceuticals.[1] Its value stems from the defined spatial arrangement of its amino and hydroxyl groups, which makes it a versatile precursor for creating complex molecular architectures with specific biological activities.[2]

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 151.21 g/mol | [3][4][5][6] |

| Molecular Formula | C₉H₁₃NO | [3][5] |

| CAS Number | 1026230-99-8 | [3][7] |

| Appearance | Solid | |

| Storage Conditions | 2-8°C, protect from light | |

| SMILES | CC1=CC=C(CO)C=C1 |

Enantioselective Synthesis: A Methodological Deep Dive

The synthesis of enantiomerically pure vicinal amino alcohols is a cornerstone of modern asymmetric synthesis.[8] While numerous strategies exist, including biocatalytic routes and the use of chiral auxiliaries, a highly reliable and common approach is the asymmetric reduction of a prochiral ketone precursor.[3][9] This method provides excellent control over the stereochemistry at the newly formed chiral center.

The logical workflow for synthesizing this compound via this strategy is depicted below. The key step is the enantioselective reduction of the ketone, 2-amino-1-(m-tolyl)ethanone, using a chiral catalyst system.

Caption: Synthetic pathway for this compound.

Causality in Experimental Design

-

Choice of Precursor: 2-Amino-1-(m-tolyl)ethanone is the logical prochiral starting material. The carbonyl group provides a planar site for the reducing agent to attack from one of two faces.

-

Choice of Catalyst: The Corey-Bakshi-Shibata (CBS) catalyst, an oxazaborolidine, is a well-established and highly effective catalyst for the enantioselective reduction of ketones.[3] The (R)-enantiomer of the catalyst is chosen specifically to direct the hydride addition to the Re-face of the ketone, yielding the desired (S)-alcohol product. This control arises from the formation of a rigid, sterically defined complex between the catalyst, the borane, and the ketone substrate.

-

Choice of Reducing Agent: Borane (BH₃), often used as a complex (e.g., BH₃·THF or BH₃·SMe₂), is the hydride source. It is delivered to the ketone by the chiral catalyst in a stereocontrolled manner.

Step-by-Step Synthesis Protocol

Objective: To synthesize this compound with high enantiomeric excess (>95% ee).

Materials:

-

2-Amino-1-(m-tolyl)ethanone hydrochloride

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-tetrahydrofuran complex (1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium bicarbonate (NaHCO₃)

-

Methanol (MeOH)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-amino-1-(m-tolyl)ethanone hydrochloride and anhydrous THF. Neutralize with an equivalent of a non-nucleophilic base (e.g., triethylamine) and stir until fully dissolved. Cool the solution to 0°C using an ice bath.

-

Catalyst Addition: Slowly add the (R)-CBS catalyst solution (approx. 0.1 equivalents) to the stirred ketone solution at 0°C.

-

Reduction: To this mixture, add the borane-THF complex solution (approx. 1.0-1.2 equivalents) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5°C. The controlled, slow addition is critical to prevent an uncontrolled exotherm and to ensure the catalyzed, rather than uncatalyzed, reduction pathway dominates.

-

Reaction Monitoring: Stir the reaction at 0-5°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is fully consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C. This step safely decomposes any excess borane.

-

Workup: Allow the mixture to warm to room temperature. Add saturated aqueous sodium bicarbonate solution and extract the product into diethyl ether (3x). The aqueous wash removes inorganic salts and water-soluble byproducts.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

-

Final Product: The crude amino alcohol can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the final, enantiomerically enriched product.

Analytical Validation: Ensuring Purity and Stereointegrity

Validation of the final product requires confirmation of its chemical structure and, most importantly, its enantiomeric purity. The primary techniques for this are NMR spectroscopy and Chiral High-Performance Liquid Chromatography (HPLC).

Structural Confirmation via NMR Spectroscopy

Proton (¹H) and Carbon (¹³C) NMR spectroscopy are used to confirm the molecular structure. While specific chemical shifts will depend on the solvent used, the spectra will exhibit characteristic signals corresponding to the aromatic protons of the m-tolyl group, the methyl group protons, and the protons of the ethanolamine backbone (-CH(N)-CH₂OH).

General Protocol:

-

Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data and integrate the signals to confirm the expected proton ratios and carbon environments.

Determination of Enantiomeric Purity via Chiral HPLC

Chiral HPLC is the gold standard for quantifying the ratio of enantiomers in a sample.[10] The technique relies on a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to different retention times and thus separation.[11]

Caption: Workflow for Chiral HPLC Analysis.

Self-Validating Protocol for Enantiomeric Excess (ee) Determination:

Objective: To separate and quantify the (S) and (R) enantiomers of 2-amino-2-(m-tolyl)ethanol.

Materials & Equipment:

-

HPLC system with a UV detector

-

Chiral Column: Polysaccharide-based CSP (e.g., Chiralpak® IA, IB, or IC)

-

HPLC-grade Hexane

-

HPLC-grade Isopropanol (IPA) or Ethanol

-

Product sample

-

Racemic standard (a 50:50 mixture of (S) and (R) enantiomers, if available, or product from an un-catalyzed reduction)

Procedure:

-

System Preparation: Install the chiral column and equilibrate the system by flowing the mobile phase (e.g., 90:10 Hexane:IPA) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Standard Injection (Validation Step): Prepare a dilute solution of the racemic standard. Inject a small volume (e.g., 10 µL). This crucial step validates the method by demonstrating that the column and mobile phase conditions are capable of separating the two enantiomers. Two distinct, well-resolved peaks should be observed.

-

Sample Preparation: Prepare a solution of the synthesized (S)-product at a similar concentration to the standard.

-

Sample Injection: Inject the same volume of the sample solution onto the column.

-

Data Acquisition: Record the chromatogram for a sufficient duration to allow both potential enantiomers to elute. The UV detector wavelength should be set to an absorbance maximum for the tolyl group (e.g., ~254 nm).

-

Data Analysis:

-

Identify the peaks corresponding to the (S) and (R) enantiomers based on their retention times from the racemic standard run. The major peak in the sample run should correspond to the desired (S)-enantiomer.

-

Integrate the area under each peak.

-

Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100 Where Area_S is the peak area of the (S)-enantiomer and Area_R is the peak area of the (R)-enantiomer.

-

Conclusion

This compound, with a molecular weight of 151.21 g/mol , is a valuable chiral building block for drug discovery and asymmetric synthesis. Its stereocontrolled synthesis can be reliably achieved through the asymmetric reduction of its prochiral ketone precursor using established chiral catalysts. The integrity of the final product must be confirmed through a rigorous analytical workflow, combining structural verification by NMR with quantitative purity analysis by Chiral HPLC. The detailed protocols and logical frameworks presented in this guide offer researchers a solid foundation for synthesizing, validating, and applying this important chemical entity in their work.

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

-

Auriol, M., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis. [Link]

-

Phenomenex Inc. Chiral HPLC Separations Guidebook. [Link]

-

Subramanian, G. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America. [Link]

-

Rahman, M. M., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]

-

Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

-

Doron Scientific. This compound. [Link]

-

Gualdani, R., et al. (2020). 1,2-Amino Alcohols via Cr/Photoredox Dual-Catalyzed Addition of α-Amino Carbanion Equivalents to Carbonyls. Journal of the American Chemical Society. [Link]

-

NMR-Bio. Isotope-labeled amino acids and compounds for NMR studies. [Link]

-

Youn, S. W., et al. (2000). Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary. Chirality. [Link]

-

Chen, F., et al. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis. [Link]

-

Myers, A. G., et al. (2010). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Organic Letters. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. 1026230-99-8|this compound|BLD Pharm [bldpharm.com]

- 6. This compound - [sigmaaldrich.com]

- 7. chemshuttle.com [chemshuttle.com]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

- 9. Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

A Senior Application Scientist’s Guide to the Enantioselective Synthesis of (S)-2-Amino-2-(m-tolyl)ethanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The synthesis of enantiomerically pure vicinal amino alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing. These structural motifs are prevalent in a vast array of biologically active molecules. This guide provides an in-depth technical analysis of the principal synthetic pathways to (S)-2-Amino-2-(m-tolyl)ethanol, a valuable chiral building block. We will dissect three dominant strategies: catalytic asymmetric reduction, biocatalytic transformation, and chiral auxiliary-mediated synthesis. The focus will be on the underlying chemical principles, the causality behind methodological choices, and the provision of actionable experimental frameworks.

Introduction: The Significance of Chiral Amino Alcohols

Chiral 1,2-amino alcohols are privileged structures in medicinal chemistry, serving as key intermediates in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory agents.[1][2] The specific stereochemistry of these molecules is often critical to their pharmacological activity and safety profile. This compound is a representative of this class, and its efficient, stereocontrolled synthesis is of significant academic and industrial interest.

The primary challenge lies in establishing the two contiguous stereocenters with a defined (S) configuration at the carbon bearing the amino group. This guide explores the most robust and scalable methodologies to achieve this, moving from well-established chemical catalysis to modern biocatalytic routes.

Part 1: Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic disconnection of the target molecule reveals the most strategic bond formations. The C-O and C-N bonds are typically formed from a carbonyl precursor, making the asymmetric reduction of a prochiral ketone the most direct and convergent approach.

Our primary retrosynthetic pathway identifies 2-amino-1-(m-tolyl)ethanone as the key precursor. The central challenge is the enantioselective reduction of the ketone to establish the desired (S)-alcohol stereocenter.

Caption: Retrosynthetic analysis of this compound.

Part 2: Catalytic Asymmetric Reduction: The Corey-Bakshi-Shibata (CBS) Method

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely adopted method for the enantioselective reduction of prochiral ketones.[3] It employs a chiral oxazaborolidine catalyst to direct the stereochemical outcome of a borane reduction, routinely achieving high yields and excellent enantiomeric excess (ee).[4][5]

Mechanism and Rationale for Stereoselectivity

The efficacy of the CBS reduction stems from a well-defined catalytic cycle.[6]

-

Catalyst-Borane Coordination: The stoichiometric reducing agent, borane (BH₃), coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom.[6]

-

Ketone Coordination: The prochiral ketone substrate coordinates to the now more Lewis-acidic endocyclic boron atom. The catalyst's chiral framework forces the ketone to bind in a sterically preferred orientation, typically with the larger substituent (m-tolyl) pointing away from the catalyst's bulky group.

-

Intramolecular Hydride Transfer: The activated hydride is transferred from the coordinated borane to the ketone's carbonyl carbon via a rigid, six-membered, chair-like transition state. This intramolecular delivery ensures that the hydride attacks a specific enantiotopic face of the ketone.

-

Product Release and Catalyst Regeneration: The resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated to re-enter the catalytic cycle.

Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Experimental Protocol: CBS Reduction

This protocol is a representative procedure for the asymmetric reduction of a 2-amino-ketone precursor. Note: The amino group must be protected (e.g., as a Boc or Cbz derivative) prior to reduction to prevent side reactions with borane.

-

Catalyst Preparation (In Situ): To a flame-dried, argon-purged flask, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) as a 1.0 M solution in toluene.

-

Reaction Setup: Cool the flask to 0 °C and add a solution of the N-protected 2-amino-1-(m-tolyl)ethanone (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Borane Addition: Add borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (1.0 - 1.5 eq) dropwise over 30 minutes, maintaining the temperature below 5 °C. The reaction must be conducted under anhydrous conditions, as water can significantly decrease enantioselectivity.[6]

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-4 hours.

-

Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Purification: Remove the solvent under reduced pressure. The residue is then subjected to an acidic workup followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

-

Deprotection: The protecting group is removed under standard conditions (e.g., TFA for Boc group) to yield the final product.

Data Summary

| Substrate Type | Catalyst | Reductant | Typical Yield (%) | Typical ee (%) | Reference |

| Aryl Alkyl Ketone | (S)-Methyl-CBS | BH₃·THF | 94 | 96 | [7] |

| Substituted Acetophenone | (S)-Methyl-CBS | BH₃·THF | 89 | 97 | [7] |

| α-Chloro Aryl Ketone | (S)-Lactam Alcohol derived catalyst | BH₃·THF | >90 | 91-98 | [5] |

Part 3: Biocatalytic Synthesis: The Green Chemistry Approach

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods.[8] Enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are exceptionally proficient at reducing ketones with near-perfect enantioselectivity.[9][10]

Pathway: Ketoreductase (KRED) Mediated Asymmetric Reduction

KREDs are enzymes that catalyze the stereoselective reduction of prochiral ketones and aldehydes to their corresponding chiral alcohols.[8]

Mechanism and Cofactor Recycling: The reaction mechanism involves the transfer of a hydride ion from a nicotinamide cofactor, typically NADPH or NADH, to the carbonyl carbon of the substrate. The enzyme's active site, with its specific chiral architecture, binds the substrate in a precise orientation, ensuring the hydride is delivered to only one of the two enantiotopic faces. A critical aspect of industrial biocatalysis is cofactor recycling. Since cofactors are expensive, a secondary enzyme system, such as a glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), is used to regenerate the active form of the cofactor in situ.[11]

Caption: Biocatalytic reduction of a ketone using a KRED with cofactor recycling.

Experimental Workflow: Biocatalytic Reduction

-

Enzyme Screening: A panel of commercially available KREDs is screened in small-scale reactions (e.g., 96-well plate format) to identify enzymes with high activity and selectivity for the target substrate (N-protected 2-amino-1-(m-tolyl)ethanone).

-

Reaction Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), combine the substrate, the chosen KRED, the cofactor (NADP⁺), and the recycling system (e.g., glucose and GDH).

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

Monitoring and Workup: The conversion and enantiomeric excess are monitored by chiral HPLC or GC. Once the reaction is complete, the product is extracted with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). The enzyme can be removed by centrifugation or filtration.

-

Purification: The extracted product is purified using standard chromatographic techniques.

Advantages of Biocatalysis

-

High Selectivity: Often achieves >99% ee.

-

Mild Conditions: Reactions are run in water at or near ambient temperature and neutral pH.

-

Reduced Environmental Impact: Avoids the use of heavy metal catalysts and hazardous solvents.

Part 4: Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classical and reliable strategy for asymmetric synthesis.[12] A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent diastereoselective reaction.[13]

Conceptual Workflow

-

Attachment: A prochiral precursor, such as m-tolylacetic acid, is coupled to a chiral auxiliary (e.g., an Evans oxazolidinone or pseudoephedrine).[12]

-

Diastereoselective Transformation: The resulting chiral imide or amide directs the stereochemistry of a subsequent reaction. For instance, an enolate can be formed and then subjected to an electrophilic amination reaction.

-

Cleavage: The chiral auxiliary is removed, typically via hydrolysis or reduction, to release the enantiomerically enriched product, and the auxiliary can often be recovered and reused.

Caption: General workflow for a chiral auxiliary-based synthesis.

While robust, this method is often less atom-economical than catalytic approaches due to the need to use the auxiliary in stoichiometric amounts. However, it remains an invaluable tool, particularly when catalytic methods prove ineffective for a specific substrate.

Conclusion: A Comparative Analysis

The synthesis of this compound can be approached through several effective strategies. The choice of method depends on factors such as scale, cost, available equipment, and environmental considerations.

| Method | Advantages | Disadvantages | Best Suited For |

| CBS Reduction | High ee, broad substrate scope, well-understood mechanism, scalable. | Requires anhydrous conditions, uses stoichiometric borane, catalyst can be expensive. | Rapid development, lab-scale to pilot-scale synthesis. |

| Biocatalysis (KRED) | Extremely high ee (>99%), mild/aqueous conditions, environmentally friendly. | Requires initial enzyme screening, potential substrate inhibition, higher initial setup cost. | Large-scale, green manufacturing processes. |

| Chiral Auxiliary | Highly reliable and predictable, well-established procedures. | Stoichiometric use of auxiliary (poor atom economy), requires extra protection/deprotection steps. | Complex molecules where catalytic methods fail, small-scale synthesis. |

For the synthesis of this compound, both the CBS reduction and biocatalytic KRED-mediated reduction represent state-of-the-art, highly effective approaches. The CBS reduction offers a rapid and reliable chemical route, while the biocatalytic method provides a greener, often more selective, path for sustainable manufacturing.

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553.

-

Alfa Chemistry. Corey-Bakshi-Shibata Reduction. Alfa Chemistry.

-

NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry.

-

Wikipedia. Corey–Itsuno reduction. Wikipedia.

-

Wikipedia. Chiral auxiliary. Wikipedia.

-

Tanielyan, S. K., Marin, N., Alvez, G., & Augustine, R. L. Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. ACS Publications.

-

Becerra-Figueroa, R., et al. (2014). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society.

-

Sigma-Aldrich. CBS Catalysts. Sigma-Aldrich.

-

Youn, S. W., et al. (2000). Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary. Chirality, 12(5-6), 404-7.

-

Sigma-Aldrich. Chiral Auxiliaries. Sigma-Aldrich.

-

CymitQuimica. 2-(Methyl(p-tolyl)amino)ethanol. CymitQuimica.

-

Evans, D. A., et al. (1990). Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-.alpha.-azido carboxylic acids. Journal of the American Chemical Society.

-

ChemShuttle. This compound. ChemShuttle.

-

Ambeed. This compound. Ambeed.com.

-

MilliporeSigma. Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO. Sigma-Aldrich.

-

De Gruyter. Biocatalytic Synthesis of Small Molecules – Past, Present and Future. De Gruyter.

-

BLDpharm. This compound. BLDpharm.

-

Planas-Iglesias, J., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. Molecules, 27(7), 2111.

-

Chem-Impex. 2-Amino-1-phenylethanol. Chem-Impex.

-

Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 1(1), 31-64.

-

Villegas-Torres, M. F., et al. (2015). Multi-step biocatalytic strategies for chiral amino alcohol synthesis. Enzyme and Microbial Technology, 81, 23-30.

-

Cho, B. T., & Kim, D. J. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2351.

-

Sigma-Aldrich. This compound. Sigma-Aldrich.

-

Sigma-Aldrich. This compound. Sigma-Aldrich.

-

Google Patents. Synthesis of 2-(2-aminoethoxy) ethanol. Google Patents.

-

Sigma-Aldrich. Asymmetric Reduction of Ketones. Sigma-Aldrich.

-

Chen, K., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology, 9, 796541.

-

Gajewska, A., et al. (2019). Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. Proceedings, 41(1), 63.

-

Martins, M., et al. (2021). Biotechnological 2-Phenylethanol Production: Recent Developments. Fermentation, 7(4), 249.

-

Li, Y., et al. (2024). [Advances in synthesis of 2-phenylethanol]. Sheng Wu Gong Cheng Xue Bao, 40(6), 1694-1710.

-

Hagedoorn, P. L., et al. (2017). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 101(11), 4543-4556.

-

Santa Cruz Biotechnology. Amino Alcohols. Santa Cruz Biotechnology.

-

University of Greifswald. Biocatalytic Synthesis of Amino Alcohols. Publication Server of the University of Greifswald.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. mdpi.com [mdpi.com]

- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. books.rsc.org [books.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 13. Chiral Auxiliaries [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Characterization of (S)-2-Amino-2-(m-tolyl)ethanol

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of the chiral amino alcohol, (S)-2-Amino-2-(m-tolyl)ethanol. This document is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis, analysis, and application of chiral building blocks in medicinal chemistry and organic synthesis. Herein, we delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are pivotal for the structural elucidation and purity assessment of this compound. The guide emphasizes not just the data, but the rationale behind the experimental choices and the interpretation of the resulting spectra, ensuring a robust and validated analytical workflow.

Introduction: The Significance of this compound

This compound is a chiral amino alcohol, a structural motif of significant interest in the pharmaceutical industry. Chiral amino alcohols are key components in the synthesis of numerous biologically active molecules, including chiral ligands for asymmetric catalysis and active pharmaceutical ingredients (APIs). The precise stereochemistry and structural integrity of these building blocks are paramount to the efficacy and safety of the final products. Therefore, rigorous spectroscopic analysis is not merely a routine check but a foundational aspect of quality control and drug development. This guide will walk through the essential spectroscopic data and its interpretation, providing a framework for the comprehensive analysis of this and similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity. For a chiral molecule like this compound, NMR is indispensable for confirming its constitution.

¹H NMR Spectroscopy: Mapping the Proton Environments

Proton NMR (¹H NMR) provides a map of the different types of protons in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, the integration of the signal corresponds to the number of protons of that type, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20-7.00 | Multiplet | 4H | Aromatic protons (m-tolyl) |

| 4.05 | Doublet of doublets | 1H | CH-N |

| 3.65 | Doublet of doublets | 1H | CH₂-O (diastereotopic) |

| 3.50 | Doublet of doublets | 1H | CH₂-O (diastereotopic) |

| 2.30 | Singlet | 3H | CH₃ (m-tolyl) |

| 2.10 | Broad singlet | 3H | NH₂ and OH |

Note: The data presented is representative and may vary based on the solvent and experimental conditions.

Interpretation and Experimental Rationale:

The aromatic region (7.20-7.00 ppm) shows a complex multiplet corresponding to the four protons of the m-substituted benzene ring. The singlet at 2.30 ppm is characteristic of the methyl group on the tolyl moiety. The methine proton (CH-N) adjacent to the stereocenter appears as a doublet of doublets around 4.05 ppm, split by the two diastereotopic protons of the adjacent methylene group. These methylene protons (CH₂-O) themselves appear as distinct doublet of doublets, a direct consequence of the adjacent chiral center rendering them chemically non-equivalent. The broad singlet at 2.10 ppm is attributed to the exchangeable protons of the amine (NH₂) and hydroxyl (OH) groups; their chemical shift and appearance can be highly dependent on concentration, temperature, and solvent. A D₂O exchange experiment would confirm these assignments, as the NH₂ and OH signals would disappear.

¹³C NMR Spectroscopy: Probing the Carbon Framework

Carbon NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

Table 2: Representative ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 142.5 | Aromatic C (quaternary, C-Ar) |

| 138.0 | Aromatic C (quaternary, C-CH₃) |

| 128.8 | Aromatic CH |

| 127.5 | Aromatic CH |

| 126.0 | Aromatic CH |

| 123.0 | Aromatic CH |

| 67.0 | CH₂-O |

| 58.0 | CH-N |

| 21.5 | CH₃ |

Note: The data presented is representative and may vary based on the solvent and experimental conditions.

Interpretation and Experimental Rationale:

The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The signals in the 123-143 ppm range are characteristic of the aromatic carbons of the m-tolyl group. The signal for the carbon attached to the hydroxyl group (CH₂-O) is expected around 67.0 ppm, while the carbon of the stereocenter (CH-N) should appear around 58.0 ppm. The methyl group carbon (CH₃) gives a signal in the aliphatic region, around 21.5 ppm. The use of a deuterated solvent like CDCl₃ or DMSO-d₆ is standard for providing a lock signal for the spectrometer.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR spectra of this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with key analyte resonances.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and locked to the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

-

¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters to consider are the spectral width, the number of scans, and the relaxation delay. For quantitative analysis, a longer relaxation delay is necessary to ensure complete relaxation of all protons.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is standard. This simplifies the spectrum by removing C-H coupling, resulting in a single line for each unique carbon. A sufficient number of scans is required due to the low natural abundance of ¹³C.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS).

Below is a conceptual workflow for NMR analysis.

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Representative IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H and N-H stretching |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching |

| 1600, 1490 | Medium | Aromatic C=C stretching |

| 1100-1000 | Strong | C-O stretching |

Note: The data presented is representative and may vary based on the sampling method (e.g., KBr pellet, thin film).

Interpretation and Experimental Rationale:

The most prominent feature in the IR spectrum of an amino alcohol is the broad absorption band in the 3400-3200 cm⁻¹ region, which arises from the O-H and N-H stretching vibrations. The broadness is due to hydrogen bonding. The absorptions in the 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹ regions are characteristic of aromatic and aliphatic C-H stretching, respectively. The presence of the aromatic ring is further confirmed by the C=C stretching bands around 1600 and 1490 cm⁻¹. A strong band in the 1100-1000 cm⁻¹ range is indicative of the C-O stretching of the alcohol group.

Experimental Protocol for FTIR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a transparent disk. Alternatively, for a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded first. This is crucial to subtract the spectral contributions from atmospheric CO₂ and water vapor, as well as the sample holder.

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures the interferogram, which is then Fourier transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.

-

Data Analysis: The resulting spectrum is analyzed by identifying the characteristic absorption bands and assigning them to the corresponding functional groups.

The workflow for FTIR analysis is depicted below.

Caption: A simplified workflow for FTIR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules.

Table 4: Representative Mass Spectrometry Data (EI) for this compound

| m/z | Relative Intensity (%) | Assignment |

| 151 | 10 | [M]⁺ (Molecular Ion) |

| 121 | 100 | [M - CH₂OH]⁺ |

| 106 | 80 | [m-tolyl-CH=NH₂]⁺ |

| 91 | 50 | [C₇H₇]⁺ (Tropylium ion) |

Note: The data presented is representative and fragmentation patterns can be complex.

Interpretation and Experimental Rationale:

The molecular ion peak ([M]⁺) at m/z 151 confirms the molecular weight of the compound (C₉H₁₃NO). Under EI conditions, the molecular ion is often of low intensity due to fragmentation. The base peak (the most intense peak) is expected at m/z 121, corresponding to the loss of the hydroxymethyl radical (•CH₂OH). Another significant fragment at m/z 106 is likely due to the formation of the stable iminium ion derived from the cleavage of the C-C bond adjacent to the nitrogen. The presence of a tolyl group is often indicated by a peak at m/z 91, corresponding to the tropylium ion.

Experimental Protocol for EI-MS Data Acquisition

-

Sample Introduction: The sample is introduced into the ion source, typically after being separated by gas chromatography (GC-MS) or as a pure compound via a direct insertion probe. The sample must be volatile enough to be in the gas phase.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a radical cation (the molecular ion).

-

Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged species and neutral radicals.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

The logical flow of an EI-MS experiment is as follows.

Caption: A schematic of the electron ionization mass spectrometry workflow.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, IR, and MS, provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. NMR spectroscopy elucidates the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and provides insights into the molecule's stability and fragmentation pathways. The protocols and interpretations presented in this guide offer a robust framework for the analysis of this important chiral building block, ensuring the quality and integrity required for its applications in research and development.

References

For the purpose of this illustrative guide, general authoritative sources on spectroscopic techniques are provided.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link]

NMR and mass spectrometry of (S)-2-Amino-2-(m-tolyl)ethanol

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-2-Amino-2-(m-tolyl)ethanol

Abstract

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a chiral molecule like this compound, NMR is indispensable for verifying the constitutional isomerism and providing the foundational data for more advanced chiral analysis.

Rationale for Experimental Design

The primary objective is the complete structural assignment of the molecule. A standard suite of ¹H and ¹³C NMR experiments is sufficient to confirm the molecular skeleton.

-

¹H NMR: This experiment identifies all unique proton environments in the molecule. Key insights are derived from chemical shifts (indicating the electronic environment), signal integration (providing proton ratios), and coupling constants (revealing through-bond proton-proton connectivities).

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments. The chemical shifts are highly sensitive to the carbon's hybridization and substitution, confirming the presence of aromatic, aliphatic, and methyl groups.

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent solubilizing power for many organics. However, the acidic protons of the amine (-NH₂) and hydroxyl (-OH) groups can undergo rapid exchange, often resulting in broad signals that may not couple with adjacent protons. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it forms hydrogen bonds with the analyte, slowing down the exchange rate of -OH and -NH₂ protons, which often allows for the observation of their couplings.[2]

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.[1]

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Utilize a standard pulse program. Average a sufficient number of scans (typically 16-64) to achieve a high signal-to-noise ratio.[1]

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to produce a spectrum of singlets for each unique carbon.

-

Set the spectral width to cover a range of 0-160 ppm.

-

A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[1]

-

Diagram: Molecular Structure

Caption: Structure of this compound.

Predicted ¹H NMR Spectral Analysis

Based on the structure and data from analogous compounds, the following ¹H NMR spectrum (in DMSO-d₆) is predicted:

-

Aromatic Protons (m-tolyl group, 4H): These protons will appear in the aromatic region, typically between δ 7.0-7.3 ppm . Due to the meta-substitution, they will exhibit complex splitting patterns (multiplets). The protons ortho and para to the aminoethanol substituent will be distinct from the proton between the two substituents.

-

Methine Proton (CH-N, 1H): This benzylic proton is adjacent to a stereocenter and the CH₂ group. It is expected to appear as a doublet of doublets (dd) around δ 4.0-4.2 ppm , coupled to the two diastereotopic protons of the CH₂ group.

-

Methylene Protons (CH₂-O, 2H): These protons are diastereotopic due to the adjacent chiral center. They will appear as two distinct signals, each likely a doublet of doublets. They are expected between δ 3.5-3.8 ppm .

-

Amine & Hydroxyl Protons (NH₂, OH, 3H): In DMSO-d₆, these exchangeable protons will likely appear as broad singlets. Their chemical shifts are highly variable but can be anticipated around δ 3.0-5.0 ppm .

-

Methyl Protons (Ar-CH₃, 3H): The tolyl methyl group will give rise to a sharp singlet around δ 2.3 ppm .[3]

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show 9 distinct signals:

-

Aromatic Carbons (6C): Six signals are expected in the δ 120-145 ppm range. Two will be quaternary (C-CH₃ and C-CH(N)) and will typically have lower intensity. The chemical shifts will be influenced by the electron-donating methyl group and the aminoethanol substituent.

-

Methylene Carbon (CH₂-O, 1C): The carbon attached to the hydroxyl group is expected around δ 65-70 ppm .

-

Methine Carbon (CH-N, 1C): The chiral carbon attached to the nitrogen and the aromatic ring is predicted to be in the range of δ 58-62 ppm .

-

Methyl Carbon (Ar-CH₃, 1C): The tolyl methyl carbon should appear as a sharp signal around δ 21 ppm .[3]

Data Summary: Predicted NMR shifts

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH | 7.0 - 7.3 (m) | 120 - 130 |

| Aromatic C-R | N/A | 135 - 145 |

| CH-N | 4.0 - 4.2 (dd) | 58 - 62 |

| CH₂-O | 3.5 - 3.8 (2x dd) | 65 - 70 |

| Ar-CH₃ | ~2.3 (s) | ~21 |

| NH₂ / OH | 3.0 - 5.0 (br s) | N/A |

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Rationale for Experimental Design

The primary goal is to confirm the molecular weight of this compound (MW: 151.21 g/mol ) and to establish a characteristic fragmentation pattern for identification. Electron Ionization (EI) is a common and effective technique for this class of compounds when coupled with Gas Chromatography (GC-MS). EI is a hard ionization technique that imparts significant energy to the molecule, leading to predictable and reproducible fragmentation that is highly informative for structural elucidation.[4][5]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

-

Alternatively, derivatization (e.g., with a silylating agent) can be performed to increase volatility, though this will alter the mass spectrum.[6] For initial identification, the underivatized compound is preferred.

-

-

GC-MS Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

-

Use a standard non-polar or semi-polar capillary column (e.g., DB-5ms) to separate the analyte from any impurities.

-

Employ a temperature program that allows for the elution of the compound as a sharp peak.

-

Set the mass spectrometer to scan a mass range of m/z 40-200. The ion source is typically operated at 70 eV for standard EI.

-

Predicted Fragmentation Pathway

Aliphatic amines and alcohols undergo characteristic fragmentation in a mass spectrometer, primarily through alpha-cleavage.[7] For this compound, the most favorable fragmentation pathway is the cleavage of the C-C bond adjacent to the nitrogen atom and the aromatic ring. This pathway leads to the formation of a resonance-stabilized iminium cation.

-

Molecular Ion ([M]⁺˙): The molecular ion peak is expected at m/z 151 . Due to the presence of one nitrogen atom, the molecular weight is odd, consistent with the Nitrogen Rule.[7]

-

Alpha-Cleavage (Base Peak): The most significant fragmentation is the loss of the hydroxymethyl radical (•CH₂OH, mass 31). This results in the formation of the [m-tolyl-CHNH₂]⁺ ion, which is stabilized by both the aromatic ring and the nitrogen atom. This fragment is predicted to be the base peak (most abundant ion) at m/z 120 . This is analogous to 2-amino-2-phenylethanol, which shows a base peak at m/z 106 from the loss of the same radical.[8]

-

Other Fragments:

-

m/z 91: Formation of a methyl-tropylium ion from the m-tolyl group is a common fragmentation for tolyl-containing compounds.

-

m/z 77: Loss of the methyl group from the m/z 91 fragment or direct fragmentation from the aromatic ring.

-

Diagram: Primary Fragmentation Workflow

Caption: Predicted EI-MS fragmentation of this compound.

Data Summary: Predicted Mass Spectrum

| m/z | Predicted Identity | Significance |

| 151 | [C₉H₁₃NO]⁺˙ | Molecular Ion (M⁺˙) |

| 120 | [C₈H₁₀N]⁺ | Base Peak (M - CH₂OH) |

| 91 | [C₇H₇]⁺ | Methyl-tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl fragment |

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a comprehensive and definitive characterization of this compound. ¹H and ¹³C NMR confirm the core structure and connectivity, while mass spectrometry verifies the molecular weight and reveals a characteristic fragmentation pattern dominated by an alpha-cleavage event, leading to a base peak at m/z 120. These predicted spectral features serve as a reliable reference for researchers in confirming the identity and purity of this important chiral building block, ensuring the integrity of their subsequent synthetic applications.

References

- Benchchem. A Comparative Guide to the Spectroscopic Characterization of Chiral Amino Alcohols: (1S,2R)-1-Aminoindan-2-ol.

- The Royal Society of Chemistry. Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides.

-

PubChem. 2-Amino-2-phenylethanol | C8H11NO | CID 92466. National Center for Biotechnology Information. Available from: [Link]

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. (2024). Available from: [Link]

-

ChemComplete. Mass Spectroscopy: Alcohol Fragmentation Patterns. (2019). YouTube. Available from: [Link]

-

NIST. 2-Amino-1-phenylethanol, TMS derivative. NIST Chemistry WebBook. Available from: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available from: [Link]

- O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 11th Edition, Merck & Co., Inc., Rahway, NJ, 1989.

- Pavia, D.L., Lampman, G.M., Kriz, G.S., Vyvyan, J.R. Introduction to Spectroscopy. 5th Edition, Cengage Learning, 2015.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., Bryce, D.L. Spectrometric Identification of Organic Compounds. 8th Edition, John Wiley & Sons, 2014.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.washington.edu [chem.washington.edu]

- 3. rsc.org [rsc.org]

- 4. whitman.edu [whitman.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. 2-Amino-1-phenylethanol, TMS derivative [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 2-Amino-2-phenylethanol | C8H11NO | CID 92466 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chirality of (S)-2-Amino-2-(m-tolyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chiral compound (S)-2-Amino-2-(m-tolyl)ethanol, a molecule of significant interest in synthetic and medicinal chemistry. We will delve into the stereochemical intricacies of this compound, explore its synthesis, and detail the analytical methodologies crucial for its enantiomeric differentiation. This document is designed to serve as a practical resource, blending theoretical principles with actionable experimental insights.

The Significance of Chirality in Modern Drug Development